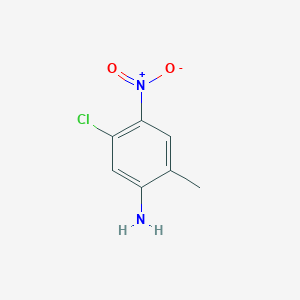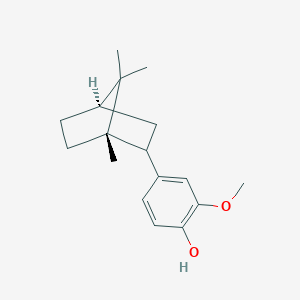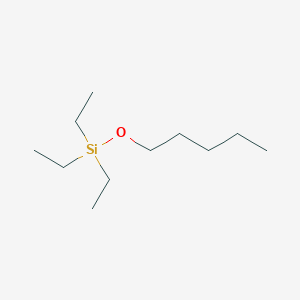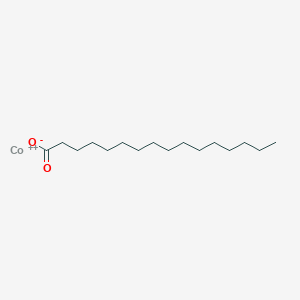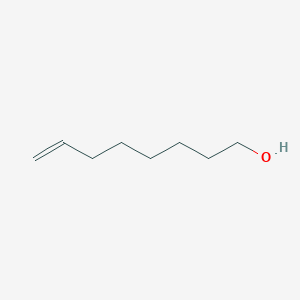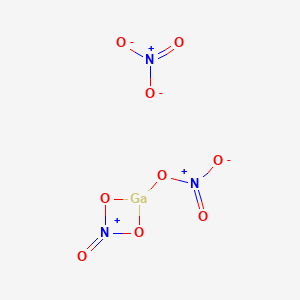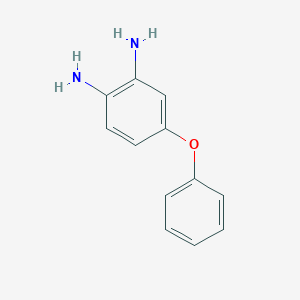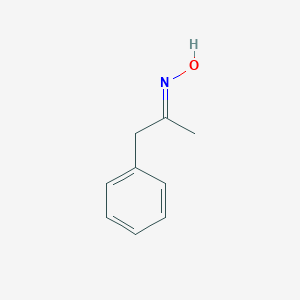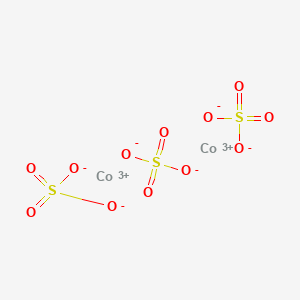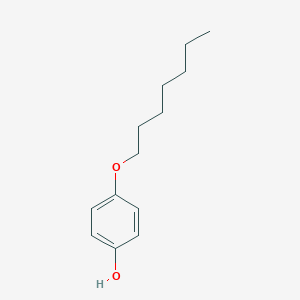
N,2-dimethylbenzenesulfonamide
Descripción general
Descripción
N,2-dimethylbenzenesulfonamide, also known as tosylamide, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative that has a wide range of applications in various fields such as medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of N,2-dimethylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the production of aqueous humor in the eye. This inhibition leads to a decrease in intraocular pressure and has been used in the treatment of glaucoma.
Efectos Bioquímicos Y Fisiológicos
N,2-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, as mentioned above. It has also been shown to inhibit the activity of urease, an enzyme that plays a role in the breakdown of urea in the body. This inhibition has been used in the treatment of urease-related diseases such as Helicobacter pylori infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,2-dimethylbenzenesulfonamide has a number of advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has a number of limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its effectiveness as a drug.
Direcciones Futuras
There are a number of future directions for the study of N,2-dimethylbenzenesulfonamide. One area of research is the development of new drugs based on this compound. It has been shown to have potential as an inhibitor of a number of enzymes, and further research may lead to the development of new drugs for the treatment of a variety of diseases. Another area of research is the study of the mechanism of action of N,2-dimethylbenzenesulfonamide. Further research may lead to a better understanding of how this compound works and how it can be used to develop new drugs. Finally, there is also potential for the use of N,2-dimethylbenzenesulfonamide in the development of new catalysts for organic synthesis.
Aplicaciones Científicas De Investigación
N,2-dimethylbenzenesulfonamide has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a protecting group for amines, and as a ligand for metal catalysts. It has also been used in the development of new drugs and in the study of enzyme inhibitors.
Propiedades
Número CAS |
13440-22-7 |
|---|---|
Nombre del producto |
N,2-dimethylbenzenesulfonamide |
Fórmula molecular |
C8H11NO2S |
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
N,2-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H11NO2S/c1-7-5-3-4-6-8(7)12(10,11)9-2/h3-6,9H,1-2H3 |
Clave InChI |
BAJXNEYFJDMIFP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)NC |
Sinónimos |
N-Methyl-o-toluenesulfonamide |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)

